![molecular formula C15H12O7 B1591608 Fisetin CAS No. 345909-34-4](/img/structure/B1591608.png)
Fisetin
Overview
Description
Fisetin (7,3′,4′-flavon-3-ol) is a flavonol from the flavonoid group of polyphenols. It can be found in various plants, where it serves as a yellow/ochre coloring agent. You’ll find it in fruits like strawberries, apples, persimmons, grapes, onions, and cucumbers . Its chemical formula is C15H10O6 .
Synthesis Analysis
Fisetin can be synthesized using various methods, including chemical synthesis and biotechnology . Researchers have explored its synthesis to ensure its suitability for pharmaceutical use .
Molecular Structure Analysis
The molecular formula of fisetin is C15H10O6 , and it has a molecular weight of approximately 286.24 g/mol . Its structure consists of a flavone backbone with hydroxyl groups at specific positions .
Chemical Reactions Analysis
Fisetin exhibits antioxidant properties, reducing oxidative stress, ROS production, and neurotoxicity. It also regulates various signaling pathways, such as PI3K/Akt, Nrf2, NF-κB, and MAPK, to prevent oxidative stress and inflammation .
Scientific Research Applications
Anticancer Activity
Fisetin has been identified as a potent anticancer agent . It exhibits cytotoxic effects against various types of cancer, including lung, liver, ovarian, colon, and breast cancer. The compound works by suppressing cell growth, inducing programmed cell death, and reducing the formation of new blood vessels. It also enhances the effectiveness of chemotherapy by targeting multiple molecules and signaling pathways such as VEGF, MAPK, NF-κB, PI3K/Akt/mTOR, and Nrf2/HO-1 .
Neuroprotective Effects
As a neuroprotective compound, Fisetin shows promise in the treatment of neurodegenerative diseases. It has been studied for its senolytic properties, which involve inducing cell death in senescent or unhealthy cells. This is particularly relevant in conditions like Alzheimer’s and Parkinson’s disease, where the elimination of dysfunctional cells could be beneficial .
Antidiabetic Properties
Research indicates that Fisetin may have significant antidiabetic effects . It has been explored in both in vitro and in vivo models for its potential to modulate blood sugar levels and improve insulin sensitivity. This could make it a valuable addition to the management of diabetes .
Anti-inflammatory Effects
The anti-inflammatory properties of Fisetin are well-documented. It has been shown to mitigate inflammation in various conditions, potentially including osteoarthritis and COVID-19. These effects are being assessed in ongoing or upcoming clinical trials, highlighting its potential as an anti-inflammatory agent .
Bioavailability and Pharmacokinetics
Understanding the bioavailability and pharmacokinetics of Fisetin is crucial for its application in clinical settings. Studies have focused on its absorption, distribution, metabolism, and excretion to optimize its use as a drug ingredient or dietary supplement. Fisetin is usually administered at a dose of 20 mg/kg/day in humans .
Support for Healthy Aging
Fisetin has been associated with supporting healthy aging. Studies suggest that it may extend health span and lifespan by mimicking calorie restriction and exerting antioxidant effects. This positions Fisetin as a promising compound for research into longevity and age-related diseases .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromen-4-one;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6.H2O/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7;/h1-6,16-18,20H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHFUROKCOMWNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583773 | |
Record name | 2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-1-benzopyran-4-one--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate | |
CAS RN |
345909-34-4 | |
Record name | 2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-1-benzopyran-4-one--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.